molecular formula C22H15FO5 B5813658 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5813658
M. Wt: 378.3 g/mol
InChI Key: IAGIMHLZFFWNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[c]chromen-6-one core with a 3-fluoro-4-methoxyphenyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-fluoro-4-methoxyphenyl group: This step can be achieved through a nucleophilic substitution reaction, where a suitable fluorinated phenyl derivative is introduced.

    Formation of the oxoethoxy linkage: This step involves the reaction of the intermediate with an appropriate oxoethoxy reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
  • 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Uniqueness

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 3-fluoro-4-methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO5/c1-26-20-9-6-13(10-18(20)23)19(24)12-27-14-7-8-16-15-4-2-3-5-17(15)22(25)28-21(16)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGIMHLZFFWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.